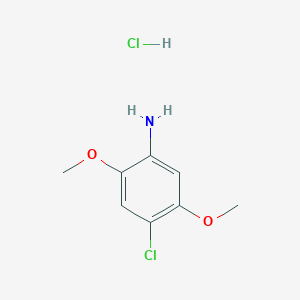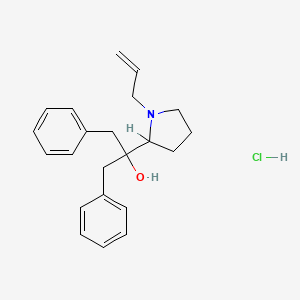
1-Allyl-alpha,alpha-dibenzyl-2-pyrrolidinemethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-alpha,alpha-dibenzyl-2-pyrrolidinemethanol hydrochloride is a chemical compound with a complex structure, featuring an allyl group, two benzyl groups, and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-alpha,alpha-dibenzyl-2-pyrrolidinemethanol hydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine with allyl bromide, followed by the introduction of benzyl groups through a Friedel-Crafts alkylation reaction. The final step involves the reduction of the intermediate product to obtain the desired compound, which is then converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1-Allyl-alpha,alpha-dibenzyl-2-pyrrolidinemethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the allyl or benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzophenone derivatives, while reduction can produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Allyl-alpha,alpha-dibenzyl-2-pyrrolidinemethanol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-Allyl-alpha,alpha-dibenzyl-2-pyrrolidinemethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Allyl-2-benzylpyrrolidine: Similar structure but lacks the additional benzyl group.
1-Benzyl-2-pyrrolidinemethanol: Similar structure but lacks the allyl group.
2-Benzylpyrrolidine: Lacks both the allyl and additional benzyl groups.
Uniqueness
1-Allyl-alpha,alpha-dibenzyl-2-pyrrolidinemethanol hydrochloride is unique due to its combination of allyl and benzyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
79820-11-4 |
|---|---|
Molekularformel |
C22H28ClNO |
Molekulargewicht |
357.9 g/mol |
IUPAC-Name |
1,3-diphenyl-2-(1-prop-2-enylpyrrolidin-2-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C22H27NO.ClH/c1-2-15-23-16-9-14-21(23)22(24,17-19-10-5-3-6-11-19)18-20-12-7-4-8-13-20;/h2-8,10-13,21,24H,1,9,14-18H2;1H |
InChI-Schlüssel |
VCLDPVAHQKSIPU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1CCCC1C(CC2=CC=CC=C2)(CC3=CC=CC=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


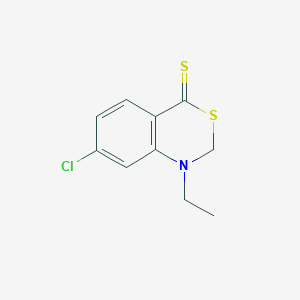
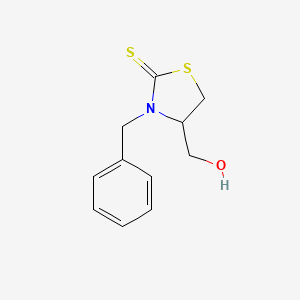
![Benzyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate](/img/structure/B14421796.png)
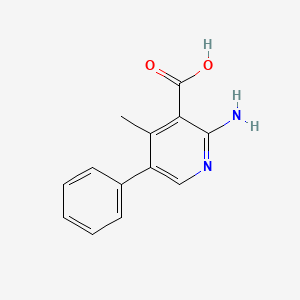
![9-Oxabicyclo[3.3.1]nonane, 1-(2,4-dinitrophenoxy)-](/img/structure/B14421804.png)
![N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421813.png)
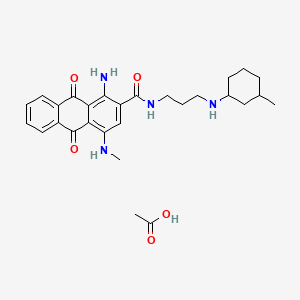
![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)


![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B14421853.png)
